N-(1-ethylpiperidin-3-yl)-3-phenyl-1,2-oxazole-5-carboxamide
Description
N-(1-ethylpiperidin-3-yl)-3-phenyl-1,2-oxazole-5-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Compounds with piperidine moiety are widely used in the pharmaceutical industry due to their significant biological activities . The presence of the oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, further enhances the compound’s potential for various applications .
Properties
IUPAC Name |
N-(1-ethylpiperidin-3-yl)-3-phenyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-2-20-10-6-9-14(12-20)18-17(21)16-11-15(19-22-16)13-7-4-3-5-8-13/h3-5,7-8,11,14H,2,6,9-10,12H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMREIMCXIFTJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)NC(=O)C2=CC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-ethylpiperidin-3-yl)-3-phenyl-1,2-oxazole-5-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 1-ethylpiperidine with 3-phenyl-1,2-oxazole-5-carboxylic acid under appropriate reaction conditions . The reaction typically requires the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond . Industrial production methods may involve continuous flow reactions to enhance efficiency and yield .
Chemical Reactions Analysis
N-(1-ethylpiperidin-3-yl)-3-phenyl-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(1-ethylpiperidin-3-yl)-3-phenyl-1,2-oxazole-5-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-ethylpiperidin-3-yl)-3-phenyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
N-(1-ethylpiperidin-3-yl)-3-phenyl-1,2-oxazole-5-carboxamide can be compared with other piperidine and oxazole derivatives:
Piperidine derivatives: Compounds like N-(piperidine-4-yl) benzamide and N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide exhibit similar biological activities but differ in their specific structures and applications.
Oxazole derivatives: Compounds such as 3-phenyl-1,2-oxazole-5-carboxylic acid and its derivatives share the oxazole ring but have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its combined piperidine and oxazole moieties, which confer distinct chemical reactivity and biological activity .
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